N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2-(cyclopentylthio)acetamide
Description
N-(2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)-2-(cyclopentylthio)acetamide is a structurally complex acetamide derivative featuring three distinct functional groups:
Properties
IUPAC Name |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-cyclopentylsulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO2S2/c1-18-11(12-6-7-13(15)20-12)8-16-14(17)9-19-10-4-2-3-5-10/h6-7,10-11H,2-5,8-9H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVVFSUDYFJRRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)CSC1CCCC1)C2=CC=C(S2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2-(cyclopentylthio)acetamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:
Formation of the Chlorothiophene Intermediate: The synthesis begins with the chlorination of thiophene to obtain 5-chlorothiophene. This can be achieved using chlorinating agents such as sulfuryl chloride (SO2Cl2) under controlled conditions.
Introduction of the Methoxyethyl Group: The chlorothiophene intermediate is then reacted with 2-methoxyethylamine in the presence of a base like sodium hydride (NaH) to form the corresponding amine derivative.
Acylation with Cyclopentylthioacetic Acid: The final step involves the acylation of the amine derivative with cyclopentylthioacetic acid using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems and stringent quality control measures ensures consistency and scalability in production.
Chemical Reactions Analysis
Types of Reactions
N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2-(cyclopentylthio)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring and the thioether group can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced at the amide or thioether functionalities using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorothiophene ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) at elevated temperatures.
Major Products
Oxidation: Sulfoxides or sulfones depending on the extent of oxidation.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2-(cyclopentylthio)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2-(cyclopentylthio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-(5-Chlorothiophen-2-yl)-N-(pyridin-3-yl)acetamide (5RH1)
- Key Features : Lacks the methoxyethyl and cyclopentylthio groups but includes a pyridine ring.
- Research Findings : Exhibited a binding affinity of −22 kcal/mol to SARS-CoV-2 main protease via interactions with HIS163 and ASN142 .
- Comparison: The absence of the cyclopentylthio group in 5RH1 reduces lipophilicity (predicted logP ~1.5 vs.
N-(5-Chloro-2-methylphenyl)-2-cyanoacetamide
- Key Features: Contains a cyano group instead of thioether substituents.
- Research Findings : Demonstrated applications in organic synthesis and intermediate chemistry but lacks documented bioactivity .
- Comparison: The cyano group increases electrophilicity, which may enhance reactivity in nucleophilic environments but reduce metabolic stability compared to the cyclopentylthio group.
Analogs with Methoxyethyl Substituents
2-(2-Chloro-6-fluorophenyl)-N-(2-methoxyethyl)acetamide
- Key Features : Shares the N-(2-methoxyethyl) chain but replaces the thiophene with a chlorofluorophenyl group.
- Research Findings : Exhibits moderate lipophilicity (logP = 1.714) and a polar surface area of 32.89 Ų, suggesting balanced solubility and permeability .
Thioether-Containing Analogs
Dimethenamid (2-Chloro-N-(2,4-dimethyl-3-thienyl)-N-(2-methoxy-1-methylethyl)acetamide)
- Key Features : A herbicidal acetamide with a thienyl and methoxyalkyl chain.
- Research Findings : Acts as a very-long-chain fatty acid (VLCFA) inhibitor in plants .
- Comparison : The cyclopentylthio group in the target compound may enhance soil persistence compared to dimethenamid’s linear methoxyalkyl chain.
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide
- Key Features : Contains a benzothiazole ring and trifluoromethyl group.
- Research Findings : Patent-pending for antimicrobial or anti-inflammatory applications .
Data Tables
Table 1: Physicochemical Properties of Selected Analogs
*Estimated via computational tools (e.g., ChemDraw).
Research Implications
- The target compound’s cyclopentylthio group distinguishes it from analogs by offering enhanced lipophilicity, which could improve blood-brain barrier penetration or soil adsorption in agrochemical contexts.
- The 5-chlorothiophene moiety may confer unique reactivity in electrophilic substitution reactions, enabling selective derivatization .
- Further studies should prioritize synthesizing the compound and evaluating its binding to targets like proteases or lipid biosynthesis enzymes, leveraging methodologies from prior studies on analogs .
Q & A
Q. Basic
- NMR Spectroscopy : H NMR to confirm methoxyethyl (-OCH) and cyclopentylthio (-S-CH) protons; C NMR for carbonyl (C=O) and aromatic (thiophene) carbons .
- Mass Spectrometry (HRMS) : Validate molecular ion ([M+H]) and fragmentation patterns .
- HPLC : Assess purity using C18 columns with gradient elution (acetonitrile/water) .
How should researchers design initial biological screening assays for this compound?
Q. Basic
- Target Selection : Prioritize enzymes/receptors with homology to targets of structurally similar acetamides (e.g., cyclooxygenase, kinases) .
- In Vitro Assays :
- Enzyme Inhibition : Measure IC via fluorometric or colorimetric assays (e.g., NADH depletion for oxidoreductases) .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
What advanced biochemical assays are suitable for mechanistic studies?
Q. Advanced
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity to target proteins .
- Western Blotting : Assess downstream signaling modulation (e.g., phosphorylation status of MAPK/ERK) .
- Molecular Dynamics Simulations : Model ligand-protein interactions to identify critical binding residues .
How can contradictions in biological activity data across studies be resolved?
Q. Advanced
- Orthogonal Assays : Validate enzyme inhibition using both fluorescence-based and radiometric methods .
- Structural Analysis : Compare crystal structures or docking poses to confirm binding mode consistency .
- Batch Reproducibility : Re-synthesize compound and test under standardized conditions (pH 7.4, 37°C) .
What computational strategies aid in target identification?
Q. Advanced
- Pharmacophore Modeling : Align with known acetamide pharmacophores (e.g., hydrogen-bond acceptors at thiophene sulfur) .
- Reverse Docking : Screen against databases like PDB or ChEMBL to predict off-target effects .
- QSAR Models : Corrogate substituent effects (e.g., chloro vs. methoxy groups) on activity .
How can structure-activity relationship (SAR) studies guide lead optimization?
Q. Advanced
- Functional Group Modifications :
- Replace 5-chlorothiophene with bromo/fluoro analogs to assess halogen sensitivity .
- Vary cyclopentylthio with bulkier substituents (e.g., cyclohexyl) to probe steric effects .
- In Vitro Validation : Test analogs in dose-response assays to refine EC/IC values .
What formulation strategies improve solubility and bioavailability?
Q. Advanced
- Co-Solvency : Use PEG-400 or Captisol® in aqueous buffers .
- Nanoparticle Encapsulation : Employ PLGA nanoparticles to enhance dissolution rates .
- Salt Formation : Screen with HCl or sodium salts to improve intestinal absorption .
How is metabolic stability assessed in preclinical studies?
Q. Advanced
- Microsomal Incubations : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms to predict drug-drug interactions .
- Metabolite ID : Use high-resolution MS to identify oxidation (e.g., sulfoxide formation) .
What experimental frameworks evaluate synergistic effects in combination therapies?
Q. Advanced
- Checkboard Assays : Combine with standard chemotherapeutics (e.g., cisplatin) and calculate combination indices (CI) .
- Transcriptomic Profiling : RNA-seq to identify pathways co-regulated by the compound and adjuvant .
- In Vivo Models : Test efficacy in xenograft models with dual-agent dosing regimens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
